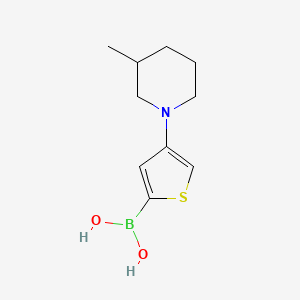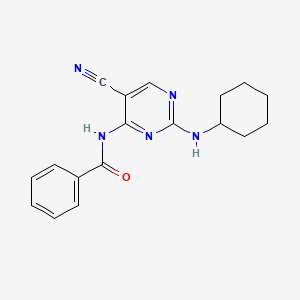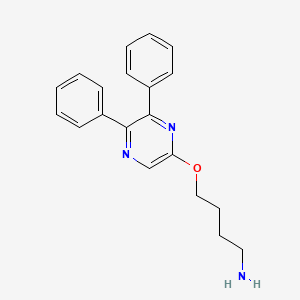
(R)-2,5-Diamino-4-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,5-Diamino-4-oxopentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Diamino-4-oxopentanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis process. The reaction conditions often include controlled temperatures, pH levels, and the use of specific solvents to achieve high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2,5-Diamino-4-oxopentanoic acid may involve biocatalytic processes using engineered enzymes. These processes are designed to be sustainable and environmentally friendly, utilizing renewable raw materials and minimizing waste. For example, the use of engineered glutamate dehydrogenase from Escherichia coli has been reported to efficiently convert levulinic acid to ®-2,5-Diamino-4-oxopentanoic acid with high enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
®-2,5-Diamino-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where amino groups are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled pH and temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
®-2,5-Diamino-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.
Medicine: It has potential therapeutic applications, including the development of drugs for treating neurodegenerative diseases and other medical conditions.
Mecanismo De Acción
The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and influencing biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,5-Diamino-4-oxopentanoic acid: The enantiomer of the compound, with different biological activities and properties.
4-Aminopentanoic acid: A structurally similar compound with distinct chemical and biological properties.
2,5-Diaminopentanoic acid: Another related compound with variations in its chemical structure and reactivity.
Uniqueness
®-2,5-Diamino-4-oxopentanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(2R)-2,5-diamino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)/t4-/m1/s1 |
Clave InChI |
SURWICONOPIANU-SCSAIBSYSA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)C(=O)CN |
SMILES canónico |
C(C(C(=O)O)N)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)



![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)


![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)

![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)
![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
